molecular formula C20H27NO3 B6640831 2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone

2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone

Cat. No.: B6640831
M. Wt: 329.4 g/mol
InChI Key: QXSNECLIFNUZOU-UHFFFAOYSA-N
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Description

2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrrolidine ring, and a phenylethanone moiety

Properties

IUPAC Name

2-[1-[2-(1-hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c22-18(16-8-3-1-4-9-16)14-17-10-7-13-21(17)19(23)15-20(24)11-5-2-6-12-20/h1,3-4,8-9,17,24H,2,5-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSNECLIFNUZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCCC2CC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by functionalization to introduce the hydroxy group.

    Synthesis of the pyrrolidine ring: This can be synthesized through the reaction of a suitable amine with a diketone, followed by cyclization.

    Coupling of the cyclohexyl and pyrrolidine moieties: This step involves the formation of an amide bond between the hydroxycyclohexyl group and the pyrrolidine ring.

    Introduction of the phenylethanone group: This can be achieved through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the ethyl ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol or phenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone: shares similarities with other compounds that have a cyclohexyl group, a pyrrolidine ring, or a phenylethanone moiety.

    Cyclohexyl derivatives: Compounds like cyclohexanol and cyclohexanone.

    Pyrrolidine derivatives: Compounds like pyrrolidine and N-methylpyrrolidine.

    Phenylethanone derivatives: Compounds like acetophenone and propiophenone.

Uniqueness

The uniqueness of 2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties not found in simpler analogs.

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